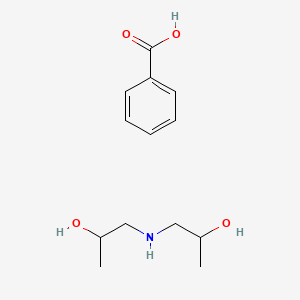
benzoic acid;1-(2-hydroxypropylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;1-(2-hydroxypropylamino)propan-2-ol is a compound that combines the properties of benzoic acid and a secondary alcohol Benzoic acid is a simple aromatic carboxylic acid, while 1-(2-hydroxypropylamino)propan-2-ol is an alcohol with an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;1-(2-hydroxypropylamino)propan-2-ol can be achieved through a multi-step process. One common method involves the esterification of benzoic acid with 2-propanol in the presence of an acid catalyst to form propyl benzoate . This intermediate can then be reacted with 1-(2-hydroxypropylamino)propan-2-ol under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and subsequent amination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or phosphoric acid are often employed to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;1-(2-hydroxypropylamino)propan-2-ol undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: New amine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;1-(2-hydroxypropylamino)propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
Wirkmechanismus
The mechanism of action of benzoic acid;1-(2-hydroxypropylamino)propan-2-ol involves its interaction with specific molecular targets. The carboxylic acid group can interact with enzymes and proteins, potentially inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, affecting their function. The alcohol group can participate in various biochemical reactions, influencing cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
2-Propanol: A secondary alcohol used as a solvent and disinfectant.
1-(2-Hydroxypropylamino)propan-2-ol: An alcohol with an amine group, used in various chemical reactions.
Uniqueness
Benzoic acid;1-(2-hydroxypropylamino)propan-2-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical and biological reactions. This versatility makes it valuable in research and industrial applications .
Eigenschaften
CAS-Nummer |
68480-02-4 |
|---|---|
Molekularformel |
C13H21NO4 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
benzoic acid;1-(2-hydroxypropylamino)propan-2-ol |
InChI |
InChI=1S/C7H6O2.C6H15NO2/c8-7(9)6-4-2-1-3-5-6;1-5(8)3-7-4-6(2)9/h1-5H,(H,8,9);5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
PGZJXICKZIQXIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCC(C)O)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



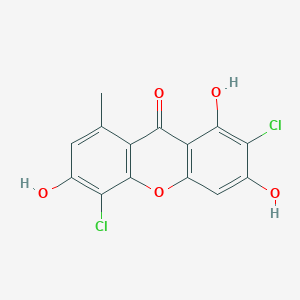
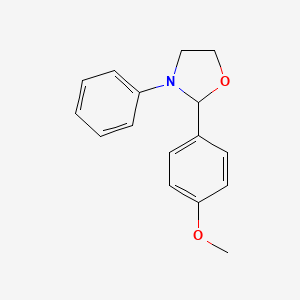
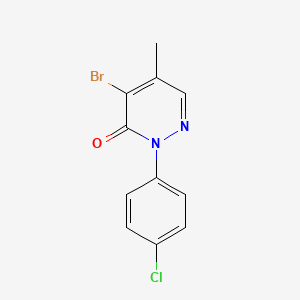
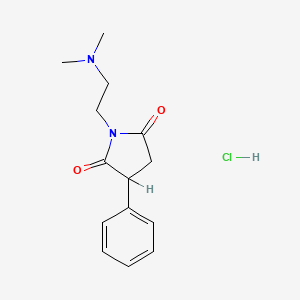
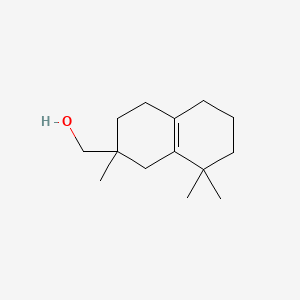
![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)

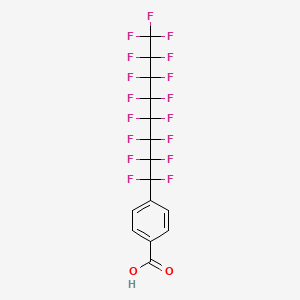
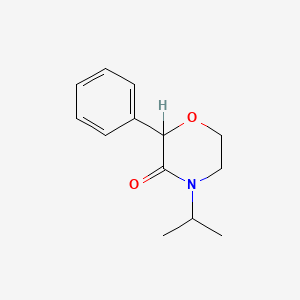
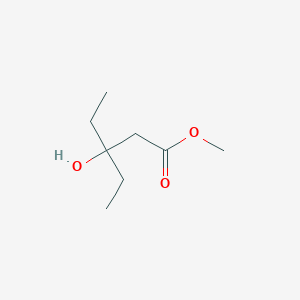
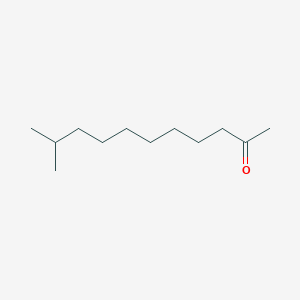

![5-Thiabicyclo[2.1.0]pent-2-ene](/img/structure/B14457992.png)
